5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine
CAS No.: 1219976-14-3
Cat. No.: VC2992424
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219976-14-3 |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 5-(2,3-dihydroindol-1-yl)-2-ethylsulfonylaniline |
| Standard InChI | InChI=1S/C16H18N2O2S/c1-2-21(19,20)16-8-7-13(11-14(16)17)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10,17H2,1H3 |
| Standard InChI Key | OOQRIFDMLAAUHO-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N |
| Canonical SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C32)N |
Introduction
Physical and Chemical Properties
Molecular Structure and Basic Properties
5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine has a molecular formula of C16H18N2O2S and a molecular weight of 302.4 g/mol, as established in chemical databases and supplier information . The structure contains two nitrogen atoms, two oxygen atoms, and one sulfur atom, arranged in a complex three-dimensional architecture. The compound is registered with CAS number 1219976-14-3, which serves as its unique identifier in chemical databases and regulatory documentation .
The molecular structure features several key components: a 2,3-dihydroindole ring system connected to a phenylamine core, with an ethylsulfonyl group at the 2-position of the phenyl ring. This arrangement creates a molecule with multiple functional groups capable of engaging in diverse chemical interactions. The presence of the ethylsulfonyl group differentiates this compound from related molecules with methylsulfonyl or trifluoromethyl substituents, potentially affecting its biological activity profile and physicochemical properties.
Physicochemical Characteristics
While specific experimental data on the physicochemical properties of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine is limited in the available literature, some properties can be inferred based on its structure and comparison with similar compounds. The compound likely exhibits moderate lipophilicity due to the balance between the hydrophobic indole and phenyl rings and the hydrophilic sulfonyl and amine groups. This balanced lipophilicity profile would influence its solubility characteristics in various solvents and potentially its bioavailability in biological systems.
The presence of the ethylsulfonyl group likely enhances water solubility compared to non-sulfonylated analogs, while the amine group can participate in acid-base reactions, potentially making the compound soluble in acidic aqueous environments. Based on structural considerations, the compound would likely demonstrate stability under normal laboratory conditions but may be sensitive to strong oxidizing or reducing agents due to the presence of the sulfonyl group and the amine functionality.
Structural Comparison with Related Compounds
Comparison with Methylsulfonyl Analog
The ethylsulfonyl group in 5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine represents a homologation of the methylsulfonyl group found in the related compound 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine. This structural difference, while subtle, can significantly impact the compound's physicochemical properties and biological activities. The additional carbon in the ethylsulfonyl group increases the hydrophobicity of the molecule compared to its methylsulfonyl counterpart, potentially affecting its solubility profile, membrane permeability, and binding characteristics with biological targets.
Comparison with Halogenated Analogs
Structurally related compounds like 2-(2,3-Dihydro-1H-indol-1-yl)-5-fluorophenylamine and 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine differ from the target compound in their substituents at the 5-position of the phenyl ring. While these compounds maintain the core dihydroindole-phenylamine scaffold, the replacement of the ethylsulfonyl group with fluoro or trifluoromethyl groups significantly alters the electronic properties and potential hydrogen-bonding capabilities of the molecules.
The trifluoromethyl analog, with a molecular weight of 278.27 g/mol , is more lipophilic than the ethylsulfonyl variant due to the absence of the polar sulfonyl group. This structural difference would likely result in distinct pharmacokinetic profiles and biological target interactions. The fluoro-substituted analog (molecular formula C14H13FN2) represents an even more significant structural departure, with potentially different metabolic stability and distribution characteristics in biological systems.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine | C16H18N2O2S | 302.4 g/mol | Ethylsulfonyl group at 2-position |
| 5-(2,3-Dihydro-1H-indol-1-YL)-2-(methylsulfonyl)phenylamine | C15H16N2O2S | 288.37 g/mol (inferred) | Methylsulfonyl group at 2-position |
| 2-(2,3-Dihydro-1H-indol-1-yl)-5-fluorophenylamine | C14H13FN2 | 228.27 g/mol | Fluoro substituent at 5-position |
| 2-(2,3-Dihydro-1H-indol-1-YL)-5-(trifluoromethyl)-phenylamine | C15H13F3N2 | 278.27 g/mol | Trifluoromethyl group at 5-position |
Synthesis Approaches and Methods
Key Synthetic Considerations
Structure-Activity Relationship Analysis
Key Functional Groups and Their Significance
Comparative Analysis with Structural Analogs
A comparative analysis of 5-(2,3-Dihydro-1H-indol-1-YL)-2-(ethylsulfonyl)-phenylamine with structurally related compounds provides insights into how subtle structural modifications might affect biological activities and physicochemical properties. The replacement of the ethylsulfonyl group with other substituents, such as methylsulfonyl, fluorine, or trifluoromethyl, would be expected to alter the compound's electronic properties, solubility, and metabolic stability, potentially leading to distinct biological activity profiles.
Similarly, modifications to the dihydroindole portion, such as oxidation to the fully aromatic indole or replacement with other heterocyclic structures, would significantly change the three-dimensional architecture of the molecule and its interaction with biological targets. The position of substitution on the phenyl ring also plays a critical role in determining the compound's properties, with ortho-substitution (as in the 2-position ethylsulfonyl group) potentially creating different steric and electronic effects compared to meta- or para-substitution.
| Structural Feature | Function | Potential Impact on Activity |
|---|---|---|
| Dihydroindole moiety | Core scaffold, binding interactions | Provides conformational flexibility and potential for hydrophobic interactions |
| Ethylsulfonyl group | Electron-withdrawing, solubilizing | Enhances water solubility, affects electronic distribution |
| Amine group | Hydrogen bond donor, basic center | Facilitates interactions with acidic residues, potential for derivatization |
| Position of substitution | Spatial arrangement of functional groups | Determines three-dimensional structure and fit with binding sites |
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